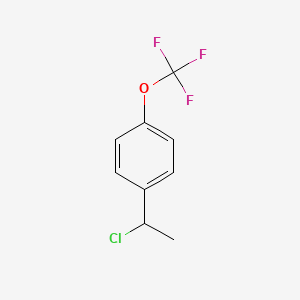

1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene” is an organic compound . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Molecular Structure Analysis

The molecular formula of “1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene” is C9H8ClF3O . This indicates that the compound contains nine carbon atoms, eight hydrogen atoms, one chlorine atom, three fluorine atoms, and one oxygen atom .Wissenschaftliche Forschungsanwendungen

Halogenation and Stability

- Halogenation of Trifluoromethoxy Benzene Derivatives : Controlled chlorination of trifluoromethoxybenzene, including 1,4-bis(trifluoromethoxy)benzene, results in various chlorinated derivatives. These compounds show good thermal stability at temperatures between 200° and 250°, suggesting potential use in high-temperature applications (Herkes, 1977).

Organic Synthesis and Intermediates

- Generation of Arynes for Organic Synthesis : The treatment of 1-bromo-4-(trifluoromethoxy)benzene generates intermediates useful for organic synthesis. These intermediates can be used to produce various naphthalene derivatives, indicating the compound's role in complex organic synthesis processes (Schlosser & Castagnetti, 2001).

- Synthesis of Novel Fluorine-Containing Compounds : The compound has been used in the synthesis of novel fluorine-containing polyetherimide, highlighting its utility in creating new materials with potential applications in various industries (Yu Xin-hai, 2010).

Catalysis and Reactions

- Catalysis in Trifluoromethylation Reactions : Methyltrioxorhenium acts as a catalyst for the trifluoromethylation of aromatic compounds using hypervalent iodine reagents, suggesting potential catalytic applications in organic reactions (Mejía & Togni, 2012).

- Versatility in Organic Reactions : The treatment of trifluoromethoxybenzene with sec-butyllithium followed by various electrophiles produces ortho-substituted derivatives, demonstrating its versatility as an intermediate in organic reactions (Castagnetti & Schlosser, 2001).

Material Science

- Synthesis of Star-Shaped Compounds : The synthesis of star-shaped compounds with 1,3,5-triazine cores using derivatives, such as 1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene, indicates potential applications in material science, particularly in the development of novel materials with unique properties (Meier, Holst, & Oehlhof, 2003).

Electrochemical Applications

- Electrochemical Fluorination : Studies on the electrochemical fluorination of trifluoromethyl-substituted benzenes, including derivatives of 1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene, suggest applications in the development of fluorinated organic functional chemicals (Yonekura, Nagase, Baba, Kodaira, & Abe, 1976).

Eigenschaften

IUPAC Name |

1-(1-chloroethyl)-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3O/c1-6(10)7-2-4-8(5-3-7)14-9(11,12)13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOVXXCOSGLCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Chloroethyl)-4-(trifluoromethoxy)benzene | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2762890.png)

![2-Chloro-N-[(4-methylnaphthalen-1-yl)methyl]propanamide](/img/structure/B2762894.png)

![2-[4-(4-isopropylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762897.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2762898.png)

![(Z)-methyl 2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2762901.png)

![3-(benzylsulfonyl)-N-(4-chlorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2762905.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2762907.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2762910.png)